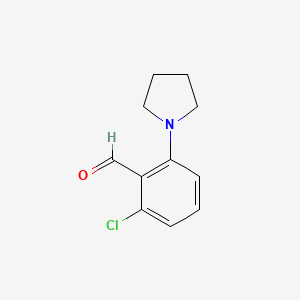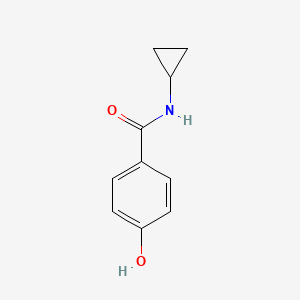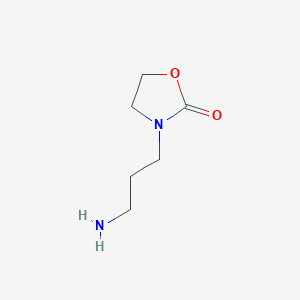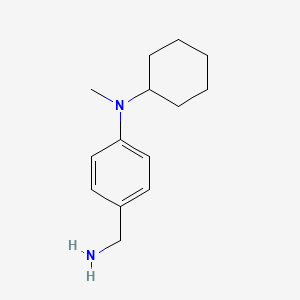
2-Chloro-6-(pyrrolidin-1-yl)benzaldehyde
Vue d'ensemble
Description
2-Chloro-6-(pyrrolidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C11H12ClNO . It is a solid substance and is used for research purposes .
Molecular Structure Analysis
The molecular weight of 2-Chloro-6-(pyrrolidin-1-yl)benzaldehyde is 209.67 . The molecule contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
2-Chloro-6-(pyrrolidin-1-yl)benzaldehyde is a solid substance . Its molecular weight is 209.67 , and its molecular formula is C11H12ClNO .Applications De Recherche Scientifique
Building Blocks for Expanded Macrocycles The compound also finds its application in the synthesis of expanded macrocycles. It's involved in the condensation process under acidic conditions with pyrrole, leading to the formation of various macrocycles like meso-phenylsapphyrins, meso-diphenylpentaphyrin, and meso-hexaphenylhexaphyrin, showcasing its utility in constructing complex molecular structures (Brückner et al., 1997).
Electrochemical Applications 2-Chloro-6-(pyrrolidin-1-yl)benzaldehyde is also notable in electrochemistry. It's used in the preparation of poly(4-(3-(pyrrol-1-yl)propionyloxy)-2,2,6,6-tetramethylpiperidin-1-yloxy) (PPy-TEMPO) electrodes by electrochemical polymerization. These electrodes exhibit high electrocatalytic activity for benzyl alcohol oxidation, indicating the compound's significant role in enhancing the performance of electrochemical sensors and devices (Lu et al., 2014).
Orientations Futures
The pyrrolidine ring, a key feature of 2-Chloro-6-(pyrrolidin-1-yl)benzaldehyde, is widely used by medicinal chemists to design and develop new pharmaceutical compounds . The unique properties of this ring, such as its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring, make it a promising scaffold for future drug discovery .
Propriétés
IUPAC Name |
2-chloro-6-pyrrolidin-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-10-4-3-5-11(9(10)8-14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHHLLAGAHZCKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001279830 | |
| Record name | 2-Chloro-6-(1-pyrrolidinyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001279830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(pyrrolidin-1-yl)benzaldehyde | |
CAS RN |
110405-86-2 | |
| Record name | 2-Chloro-6-(1-pyrrolidinyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110405-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-(1-pyrrolidinyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001279830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one](/img/structure/B1517099.png)




![4-[(2-Methoxyethyl)amino]benzonitrile](/img/structure/B1517106.png)
![benzyl N-[(2S)-2-(methoxycarbonylamino)propyl]carbamate](/img/structure/B1517118.png)

![2-[({[Carboxy(hydroxy)methyl]sulfanyl}methyl)sulfanyl]-2-hydroxyacetic acid](/img/structure/B1517132.png)

![[1,4-Bipiperidine]-3-methanol dihydrochloride](/img/structure/B1517134.png)


